molecular formula C21H13ClN2O3S B244577 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B244577
M. Wt: 408.9 g/mol
InChI Key: QGYZAWCNJCDUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Biological Activity

  • A study reported the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides and their evaluation for diuretic activity. Among these, a closely related compound, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, was identified as a promising candidate due to its significant diuretic effects (Yar & Ansari, 2009).

Antitumor and Antimicrobial Properties

  • Research focused on the synthesis of new compounds including N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, with investigations revealing significant antitumor effects for some of these derivatives. This highlights the potential of such compounds in cancer treatment (Ostapiuk et al., 2017).

Antibacterial Applications

  • A study on the synthesis of analogs with the 1,3-benzothiazol-2-yl structure demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the usefulness of these compounds in addressing bacterial infections (Palkar et al., 2017).

Photo-Physical Characteristics

  • Research into the synthesis of novel derivatives with 1,3-benzothiazol-2-yl elements revealed unique photo-physical properties, showing potential for applications in fields requiring specific light-absorption or emission characteristics (Padalkar et al., 2011).

Antifungal Potential

  • Another study synthesized and characterized a compound closely related to N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide, demonstrating its potential as an antifungal agent. This opens avenues for its use in combating fungal infections (Al-Wabli et al., 2019).

Properties

Molecular Formula

C21H13ClN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H13ClN2O3S/c22-14-7-5-13(21-24-15-3-1-2-4-19(15)28-21)9-16(14)23-20(25)12-6-8-17-18(10-12)27-11-26-17/h1-10H,11H2,(H,23,25)

InChI Key

QGYZAWCNJCDUSE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5S4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide

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